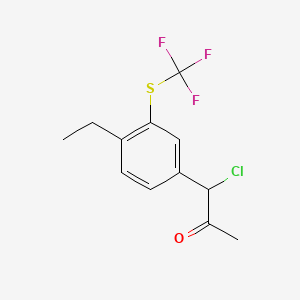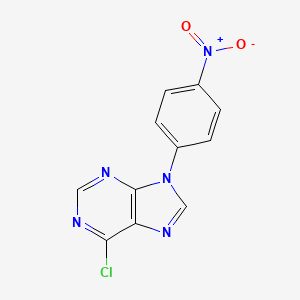
6-Chloro-9-(4-nitrophenyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(4-nitrophenyl)-9h-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of a chloro group at the 6th position and a nitrophenyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-nitrophenyl)-9h-purine typically involves the reaction of 6-chloropurine with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(4-nitrophenyl)-9h-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, and solvents like DMF or toluene.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Reduction: 6-Amino-9-(4-nitrophenyl)-9h-purine.
Oxidation: Oxidized derivatives of the compound.
Scientific Research Applications
6-Chloro-9-(4-nitrophenyl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(4-nitrophenyl)-9h-purine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and nitrophenyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9H-purine: Lacks the nitrophenyl group, making it less complex.
9-(4-Nitrophenyl)-9H-purine: Lacks the chloro group, affecting its reactivity.
6-Amino-9-(4-nitrophenyl)-9H-purine: A reduction product of 6-Chloro-9-(4-nitrophenyl)-9h-purine.
Uniqueness
This compound is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
21313-94-0 |
|---|---|
Molecular Formula |
C11H6ClN5O2 |
Molecular Weight |
275.65 g/mol |
IUPAC Name |
6-chloro-9-(4-nitrophenyl)purine |
InChI |
InChI=1S/C11H6ClN5O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(4-2-7)17(18)19/h1-6H |
InChI Key |
NBXQOLZENUIEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


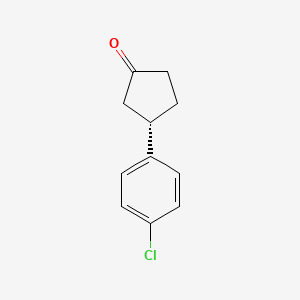
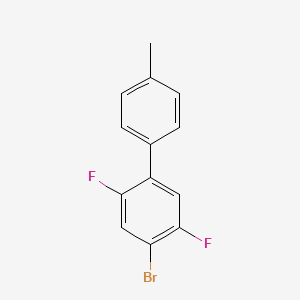


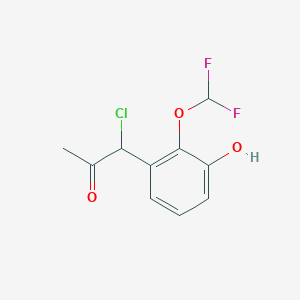
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)
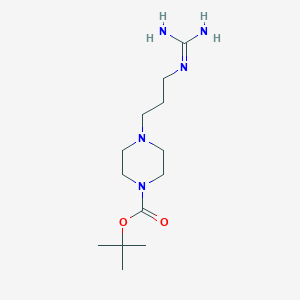

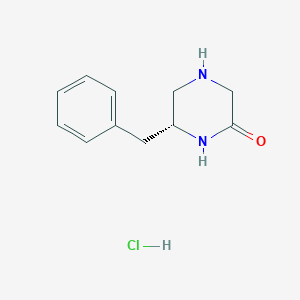
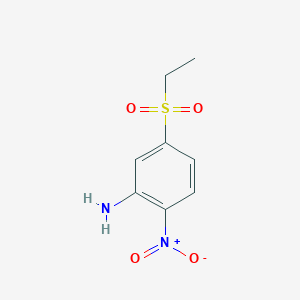
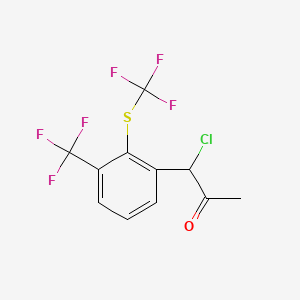
![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)
![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)
